2,4,6-Tribromobiphenyl
Overview
Description
2,4,6-Tribromobiphenyl is a brominated derivative of biphenyl . It is used as a flame retardant and is known to bind to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Synthesis Analysis
N-(2,4,6-tribromophenyl)maleimide (TBPMI) was synthesized using three different catalysts, including stannous chloride, anhydrous acetic acid, and phosphoric acid . The catalytic efficiency of anhydrous acetic acid was higher than that of stannous chloride .
Molecular Structure Analysis
The molecular formula of 2,4,6-Tribromobiphenyl is C12H7Br3 . Its molecular weight is 390.896 .
Chemical Reactions Analysis
2,4,6-Tribromobiphenyl can react with oxidizing materials .
Physical And Chemical Properties Analysis
2,4,6-Tribromobiphenyl is slightly soluble in water . It has a molecular weight of 390.896 .
Scientific Research Applications
Application 1: Mechanochemical Debromination
- Methods of Application or Experimental Procedures: A planetary ball milling simulation experiment was designed to study TBP-AE’s mechanochemical debromination. Characterization techniques used included gas chromatography-mass spectrometry (GC–MS), X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) with energy-dispersive X-ray analysis (EDX) .
- Results or Outcomes: The effects of various co-milling reagent types, co-milling reagent concentrations with raw material, time, and revolution speed on mechanochemical debromination efficiency have been thoroughly investigated. The Fe/Al 2 O 3 mixture entails the highest debromination efficiency of 23% .
Application 2: Toxicity Evaluation in Nile Tilapia
- Summary of the Application: 2,4,6-Tribromophenol (TBP) is a PBDE metabolite used as a pesticide and flame retardant for wood conservation. These compounds have lipophilic properties and are easily bioaccumulated in the food chain .
- Methods of Application or Experimental Procedures: The acute and chronic toxicity of BDE-209 and TBP was evaluated in O reochromis niloticus through analyses of redox imbalance, neurotoxicity, and histopathological biomarkers after acute (24, 48, 72, and 96 h) and chronic (90 days) exposure to 0.5, 5, and 50 ng/g of the polybrominated compounds .
- Results or Outcomes: The results showed effects on glutathione S-transferase (GST) activity and damage to biomolecules in both acute and chronic exposures. Liver histopathology and the ultrastructure of hepatocytes revealed alterations and damage in individuals from both experiments, but only BDE-209 led to neurotoxic effects .
Application 3: Flame Retardant
- Summary of the Application: 2,4,6-Tribromobiphenyl is a polybrominated biphenyl (PBB), a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl. They are used as flame retardants and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .
- Methods of Application or Experimental Procedures: The compound is mixed with the plastic during the manufacturing process to enhance its fire resistance .
- Results or Outcomes: The use of PBBs, including 2,4,6-Tribromobiphenyl, has been banned or restricted in most areas due to their toxicity and persistence in the environment .
Application 4: Ligand-Activated Transcriptional Activator
- Summary of the Application: 2,4,6-Tribromobiphenyl acts as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates .
- Methods of Application or Experimental Procedures: The compound is used in biochemical research to study the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .
- Results or Outcomes: The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
Application 5: Flame Retardant in Plastics
- Summary of the Application: 2,4,6-Tribromobiphenyl is a polybrominated biphenyl (PBB), a group of synthetic organic compounds with 1-10 bromine atoms attached to biphenyl. They are used as flame retardants and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .
- Methods of Application or Experimental Procedures: The compound is mixed with the plastic during the manufacturing process to enhance its fire resistance .
- Results or Outcomes: The use of PBBs, including 2,4,6-Tribromobiphenyl, has been banned or restricted in most areas due to their toxicity and persistence in the environment .
Application 6: Toxicity Evaluation in Rodents
- Summary of the Application: 2,4,6-Tribromophenol (TBP) is widely used as a brominated flame retardant and wood antifungal agent. TBP is frequently detected in environmental matrices, biota, and humans .
- Methods of Application or Experimental Procedures: The toxicity of TBP was evaluated in rodents through analyses of redox imbalance, neurotoxicity, and histopathological biomarkers after acute and chronic exposure .
- Results or Outcomes: The results showed effects on glutathione S-transferase (GST) activity and damage to biomolecules in both acute and chronic exposures. Liver histopathology and the ultrastructure of hepatocytes revealed alterations and damage in individuals from both experiments .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3,5-tribromo-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-9-6-10(14)12(11(15)7-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZBYQDXVJFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074767 | |
Record name | PBB 030 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromobiphenyl | |
CAS RN |
59080-33-0 | |
Record name | 2,4,6-Tribromobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PBB 030 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIBROMOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85FDB63694 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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